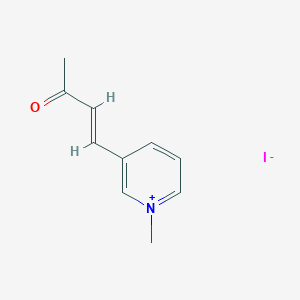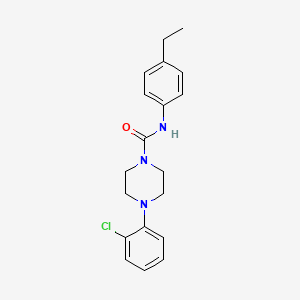![molecular formula C18H17N3O4 B5404397 methyl 4-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5404397.png)
methyl 4-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives closely related to the target compound involves multistep chemical reactions that yield complex structures with multiple functional groups. For instance, the synthesis of similar compounds has been achieved through cycloaddition reactions followed by substitution processes. One notable example includes the synthesis of triazafulvalene systems, where cycloaddition of imidazolidine derivatives with dimethyl acetylenedicarboxylate, followed by amine substitution, leads to compounds with significant structural complexity (Uršič, Svete, & Stanovnik, 2010).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of imidazolidine rings, pyrrole units, and benzoate esters. These features contribute to a rigid framework that can influence the molecule's reactivity and interaction with other compounds. Crystal structure analyses often reveal detailed insights into the molecule's conformation and the interactions that stabilize its structure in the solid state.
Chemical Reactions and Properties
Compounds similar to the target molecule participate in a variety of chemical reactions, including nucleophilic substitutions and cycloadditions, leading to a wide range of derivatives. Their reactivity is significantly influenced by the functional groups present, with imidazolidinylidene and pyrrol units playing crucial roles in their chemical behavior. For example, the transformation of methyl 2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate into derivatives of pyrrole, imidazole, and pyrazole underlines the versatility of these compounds in synthetic chemistry (Stanovnik, Uršič, Bevk, Toplak, Grošelj, Meden, & Svete, 2006).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystallinity, are determined by their molecular structure. The presence of multiple ring systems and functional groups can lead to compounds with specific solubility profiles, which are essential for their application in various fields. The detailed physical properties often require comprehensive experimental studies to elucidate.
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability under different conditions, and interactions with other molecules, are central to understanding the compound's applications and behavior in chemical processes. For example, the ability of related compounds to undergo cycloaddition reactions with aldehydes and dimethyl acetylenedicarboxylate showcases their utility in synthesizing highly substituted furans, indicative of their broad chemical reactivity (Pan, Li, Yan, Xing, & Cheng, 2010).
Orientations Futures
The future directions for “methyl 4-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate” and similar compounds could involve further exploration of their therapeutic potential. Imidazole has become an important synthon in the development of new drugs, and its derivatives show a broad range of biological activities . Therefore, “methyl 4-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate” could potentially be used in the development of new therapeutic agents.
Propriétés
IUPAC Name |
methyl 4-[3-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-10-8-13(9-15-16(22)20-18(24)19-15)11(2)21(10)14-6-4-12(5-7-14)17(23)25-3/h4-9H,1-3H3,(H2,19,20,22,24)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDFNWPDTWSAFH-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C=C3C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)/C=C\3/C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{3-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR*,5S*,6S*,7aS*)-2-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5404326.png)
![3-(1-azepanyl)-3-imino-2-[(4-methoxyphenyl)hydrazono]propanenitrile](/img/structure/B5404333.png)

![6-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5404352.png)

![2-{[2-(2-furyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]amino}-N-methylethanesulfonamide dihydrochloride](/img/structure/B5404374.png)
![5-[(2,1,3-benzothiadiazol-4-ylmethyl)thio]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5404382.png)
![1-(2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}ethyl)piperidin-4-ol](/img/structure/B5404383.png)
![4-tert-butyl-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5404390.png)
![3-amino-N-({1-[(2E)-2-ethyl-2-buten-1-yl]-3-pyrrolidinyl}methyl)benzamide hydrochloride](/img/structure/B5404401.png)
![N-{3-[(2,5-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5404408.png)
![1-{[(1R*,3S*,4S*)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-1-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5404422.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5404431.png)